1-Cyanomethyl-4-cyclohexylnaphthalene

Vedaprofen Synthesis NSAID Intermediate Synthetic Pathway

1-Cyanomethyl-4-cyclohexylnaphthalene (CAS 71109-05-2) is a key naphthaleneacetonitrile derivative that serves as a critical intermediate in the synthesis of Vedaprofen, a veterinary non-steroidal anti-inflammatory drug (NSAID). Characterized by a cyclohexyl substituent at the 4-position and a cyanomethyl group at the 1-position of the naphthalene ring, this compound exhibits distinct physicochemical properties, including a calculated logP of 5.20 and a boiling point of 439.5°C at 760 mmHg.

Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
CAS No. 71109-05-2
Cat. No. B029630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanomethyl-4-cyclohexylnaphthalene
CAS71109-05-2
Synonyms4-Cyclohexyl-1-naphthaleneacetonitrile; 
Molecular FormulaC18H19N
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C3=CC=CC=C23)CC#N
InChIInChI=1S/C18H19N/c19-13-12-15-10-11-17(14-6-2-1-3-7-14)18-9-5-4-8-16(15)18/h4-5,8-11,14H,1-3,6-7,12H2
InChIKeyZYWCDYMAGYWNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanomethyl-4-cyclohexylnaphthalene (CAS 71109-05-2) for Vedaprofen Synthesis and Deuterated Internal Standard Preparation


1-Cyanomethyl-4-cyclohexylnaphthalene (CAS 71109-05-2) is a key naphthaleneacetonitrile derivative that serves as a critical intermediate in the synthesis of Vedaprofen, a veterinary non-steroidal anti-inflammatory drug (NSAID) . Characterized by a cyclohexyl substituent at the 4-position and a cyanomethyl group at the 1-position of the naphthalene ring, this compound exhibits distinct physicochemical properties, including a calculated logP of 5.20 and a boiling point of 439.5°C at 760 mmHg . Its primary value lies in its established role within a specific Vedaprofen synthetic pathway, distinguishing it from generic naphthaleneacetonitrile analogs .

Procurement Risks of Substituting 1-Cyanomethyl-4-cyclohexylnaphthalene with Generic Naphthylacetonitriles


Generic substitution of 1-Cyanomethyl-4-cyclohexylnaphthalene with simpler naphthylacetonitriles (e.g., 1-naphthylacetonitrile, CAS 132-75-2) or alternative positional isomers introduces significant risk of synthetic pathway failure. The 4-cyclohexyl substituent is not merely a structural decoration; it is the essential pharmacophoric element carried through to the final API, Vedaprofen . Using a non-cyclohexyl analog would produce a different, non-equivalent final compound. The quantitative evidence below demonstrates that this specific compound possesses a unique combination of high lipophilicity (logP 5.20) and a demonstrated synthetic role in a patented Vedaprofen process, parameters that are not met by its simpler, commercially available analogs [1].

Head-to-Head Evidence for Selecting 1-Cyanomethyl-4-cyclohexylnaphthalene Over Its Closest Analogs


Synthetic Pathway Specificity: Direct Intermediate for Vedaprofen vs. Generic 1-Naphthylacetonitrile

1-Cyanomethyl-4-cyclohexylnaphthalene is an established intermediate in the synthesis of Vedaprofen, as documented in patent CN103183604B [1]. In contrast, 1-naphthylacetonitrile (CAS 132-75-2) lacks the necessary 4-cyclohexyl substituent and cannot serve as a direct precursor to Vedaprofen. The patent specifically describes a pathway where the cyanomethyl group is converted to the propionic acid moiety of Vedaprofen, confirming the compound's defined role in a commercially relevant synthetic route [1].

Vedaprofen Synthesis NSAID Intermediate Synthetic Pathway

Lipophilicity Differentiation: ACD/LogP 5.20 vs. 1-Naphthylacetonitrile (LogP ~2.7)

The calculated partition coefficient (ACD/LogP) for 1-Cyanomethyl-4-cyclohexylnaphthalene is 5.20, as reported by ChemSpider's ACD/Labs Percepta Platform . This is significantly higher than the logP of 2.738 reported for the simpler analog 1-naphthylacetonitrile (CAS 132-75-2) [1]. The higher logP indicates a substantially greater lipophilicity, which is critical for intermediates intended for the synthesis of lipophilic APIs like Vedaprofen, where the cyclohexyl group contributes to target binding and pharmacokinetic properties.

Lipophilicity LogP Drug Intermediate

Deuterated Internal Standard Precursor Capability

The structural framework of 1-Cyanomethyl-4-cyclohexylnaphthalene is essential for preparing deuterated Vedaprofen (Vedaprofen-d3) for use as a mass spectrometry internal standard. Santa Cruz Biotechnology lists the closely related derivative 1-Cyanomethyl-2′-methyl-4-cyclohexylnaphthalene-d3 as an intermediate in the preparation of labeled Vedaprofen . This demonstrates that the cyanomethyl-cyclohexylnaphthalene scaffold is the direct precursor for stable isotope-labeled Vedaprofen, a capability not shared by alternative intermediates such as 1-chloromethyl-4-cyclohexylnaphthalene (CAS 71109-04-1), which would require additional synthetic steps to introduce the nitrile functionality needed for this labeling strategy.

Deuterated Standard Mass Spectrometry Vedaprofen-d3

Key Application Scenarios for Procuring 1-Cyanomethyl-4-cyclohexylnaphthalene


Process Chemistry: Vedaprofen API Manufacturing

This compound is the definitive starting material or intermediate for the synthesis of Vedaprofen according to the patented route described in CN103183604B . Procuring this specific cyanomethyl intermediate ensures alignment with the validated, scalable synthetic process, avoiding the need for route scouting with non-cyclohexyl analogs.

Bioanalytical Research: Synthesis of Deuterated Vedaprofen (Vedaprofen-d3)

For laboratories developing LC-MS/MS methods for Vedaprofen quantification in biological matrices, 1-Cyanomethyl-4-cyclohexylnaphthalene and its derivatives serve as the critical precursor for synthesizing the deuterated internal standard, Vedaprofen-d3, as indicated by its structural relationship to labeled intermediates . This application leverages the compound's specific chemical architecture for stable isotope labeling.

Pharmaceutical Impurity Profiling: Reference Standard for Vedaprofen-Related Substances

Given its role as a penultimate intermediate, 1-Cyanomethyl-4-cyclohexylnaphthalene is a potential process-related impurity in Vedaprofen API. Procuring a high-purity (min. 95%) sample allows analytical laboratories to use it as a reference marker for impurity profiling and method validation, ensuring compliance with pharmacopoeial standards .

Medicinal Chemistry: Lipophilic Lead Scaffold Exploration

With a calculated logP of 5.20, this compound offers a highly lipophilic scaffold for medicinal chemistry programs targeting hydrophobic binding pockets. Its distinct physicochemical profile, compared to simpler naphthylacetonitriles (logP ~2.7), makes it a relevant building block for exploring structure-activity relationships (SAR) in NSAID or related therapeutic areas .

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